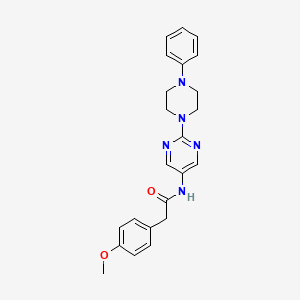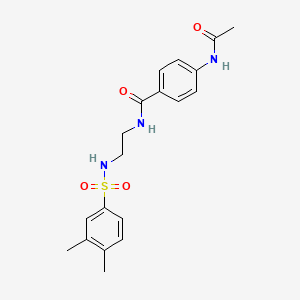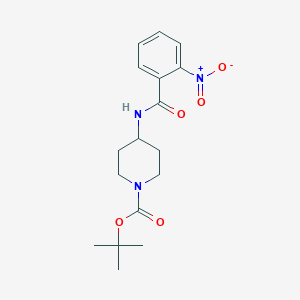![molecular formula C21H26N2O3 B2869571 1-(4-Methoxyphenyl)-3-[4-(4-methoxyphenyl)piperazino]-1-propanone CAS No. 477328-89-5](/img/structure/B2869571.png)
1-(4-Methoxyphenyl)-3-[4-(4-methoxyphenyl)piperazino]-1-propanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“1-(4-Methoxyphenyl)piperazine” is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs . It is air-sensitive and should be stored under nitrogen .
Molecular Structure Analysis
The molecular formula of “1-(4-Methoxyphenyl)piperazine” is C11H16N2O, and its molecular weight is 192.26 g/mol . The IUPAC name is 1-(4-methoxyphenyl)piperazine .Physical And Chemical Properties Analysis
“1-(4-Methoxyphenyl)piperazine” is soluble in water, methanol, and toluene . It has a melting point range of 42°C to 47°C .Scientific Research Applications
Serotonin Receptor Antagonism
- Research by Raghupathi et al. (1991) explored analogues of the 5-HT1A serotonin antagonist, focusing on structure-affinity relationship studies to improve selectivity. Their study provides insights into the modifications enhancing 5-HT1A affinity and selectivity, important for understanding the pharmacological activity of similar compounds (Raghupathi et al., 1991).
Antiproliferative Activity and Lipophilicity Reduction
- Abate et al. (2011) discussed analogues of σ receptor ligand with reduced lipophilicity for potential use as positron emission tomography radiotracers. This research is significant in oncology, highlighting the balance between lipophilicity and biological activity (Abate et al., 2011).
Antimicrobial Activities
- A study by Bektaş et al. (2007) on novel 1,2,4-triazole derivatives, involving methoxyphenyl piperazine components, revealed antimicrobial properties. This research contributes to the development of new antimicrobial agents (Bektaş et al., 2007).
Dopamine Uptake Inhibition
- Ironside et al. (2002) focused on the scale-up synthesis of dopamine uptake inhibitor GBR-12909, which includes methoxyphenyl piperazine components. The development of such compounds is crucial for neurological and psychiatric drug research (Ironside et al., 2002).
Fluorescent Ligands for 5-HT1A Receptors
- Lacivita et al. (2009) synthesized "long-chain" 1-(2-methoxyphenyl)piperazine derivatives with fluorescent properties, targeting 5-HT1A receptors. This research is significant for imaging and studying receptor localization (Lacivita et al., 2009).
Crystal Structure and Biological Activity
- Huang et al. (2015) conducted a study on the crystal structure and biological activity of a compound involving a methoxyphenyl piperazine component. The focus on structure-activity relationships is crucial in drug design (Huang et al., 2015).
Receptor Antagonists and Imaging Agents
- Chaturvedi et al. (2018) explored methoxyphenyl piperazine-dithiocarbamate capped silver nanoparticles for targeted optical imaging, demonstrating the potential of such compounds in bioimaging and receptor targeting (Chaturvedi et al., 2018).
properties
IUPAC Name |
1-(4-methoxyphenyl)-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3/c1-25-19-7-3-17(4-8-19)21(24)11-12-22-13-15-23(16-14-22)18-5-9-20(26-2)10-6-18/h3-10H,11-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZZJKJQJKVPUGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CCN2CCN(CC2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
477328-89-5 |
Source


|
| Record name | 1-(4-METHOXYPHENYL)-3-(4-(4-METHOXYPHENYL)-1-PIPERAZINYL)-1-PROPANONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-mesitylacetamide](/img/structure/B2869500.png)




![7-Methyl-2-(5-methylisoxazol-3-yl)-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2869506.png)

![2-Chloro-N-(2-methylpropyl)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2869508.png)


![2-{3-[(4-Chlorophenyl)sulfonyl]-2-hydroxypropoxy}benzenecarbonitrile](/img/structure/B2869511.png)